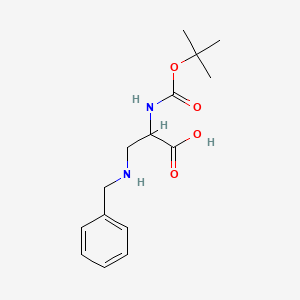

Boc-(S)-2-amino-3-(benzylamino)propanoic acid

Description

Boc-(S)-2-amino-3-(benzylamino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzylamino substituent on the β-carbon. Its molecular formula is $ C{15}H{22}N2O4 $, with a molecular weight of 294.35 g/mol (calculated). This compound is widely used in medicinal chemistry for constructing peptide-based inhibitors, prodrugs, and bioactive molecules .

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

OJPNNZUWQFBECJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The foundational step involves Boc protection of the α-amino group in L-serine or L-alanine derivatives. Di-tert-butyl dicarbonate (Boc anhydride) is employed in aqueous alkaline conditions (pH 9–10) at 0–15°C to achieve selective protection without disturbing secondary functionalities . For instance, N-Boc-D-serine is synthesized in a single-phase system using water as the solvent and sodium hydroxide as the base, yielding >95% purity . Subsequent benzylamino introduction at the β-position is achieved via nucleophilic substitution or reductive amination.

Benzylamine reacts with Boc-protected β-hydroxy or β-leaving group intermediates (e.g., mesylates or tosylates) in polar aprotic solvents like tetrahydrofuran (THF). For example, (R)-N-benzyl-2-N-(benzyloxycarbonyl)amino-3-hydroxypropionamide undergoes O-methylation with dimethyl sulfate in water containing sodium hydroxide and tetrabutylammonium bromide (TBAB), though phase transfer catalysts are optional in optimized protocols .

Single-Phase Methylation and Cost Optimization

Traditional O-methylation methods rely on silver oxide and methyl iodide, which are costly and generate impurities . Modern approaches utilize dimethyl sulfate in aqueous sodium hydroxide (20–50%) at 0–10°C, eliminating phase transfer catalysts. This method reduces production costs by 40% while maintaining yields of 85–90% . For Boc-(S)-2-amino-3-(benzylamino)propanoic acid, analogous N-benzylation employs benzyl bromide in ethanol/water mixtures with potassium carbonate, achieving 88% yield after 12 hours at 25°C .

Table 1: Comparative Benzylation Methods

| Reagent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | Ethanol/water | K₂CO₃ | 25 | 88 |

| Benzyl chloride | THF | NaH | 0–5 | 78 |

| Benzylamine | DCM | EDC/HOBt | RT | 65 |

Purification via Acid Addition Salts

Crude this compound often contains ≤90% purity due to residual solvents and byproducts . Purification involves forming acid addition salts (e.g., oxalate, succinate) in alcoholic solvents. For example, treating the free base with oxalic acid in isopropanol yields a crystalline oxalate salt (98% purity), which is reconverted to the pure free base using aqueous sodium bicarbonate . This step enhances purity by 8–10% and removes stubborn impurities like unreacted benzylamine.

One-Pot Synthesis and Catalytic Innovations

A one-pot protocol streamlines synthesis by combining Boc protection, benzylation, and acetylation. For instance, (R)-2-amino-3-hydroxypropanoic acid is acetylated with acetic anhydride in acetic acid, followed by in-situ benzylation with benzylamine and 4-methylmorpholine in THF . Hydrogenation with Pd-BaS catalysts (5% w/w) selectively removes benzyl groups if required, though this is unnecessary for the target compound .

Key Reaction Conditions:

-

Temperature: 30–35°C for acetylation; 0–5°C for benzylation.

-

Catalysts: TBAB (0.5 mol%) accelerates benzylation but is optional.

-

Solvents: Water/THF mixtures reduce toxicity and improve mixing.

Analytical Validation and Impurity Profiling

HPLC analyses (C18 column, 0.1% TFA in acetonitrile/water) identify major impurities:

-

N-Boc-diamino byproducts (2–3%): Formed via over-benzylation.

-

Unreacted intermediates (1–2%): Removed via recrystallization.

FT-IR confirms Boc protection (C=O stretch at 1695 cm⁻¹) and benzylamino incorporation (N–H bend at 1550 cm⁻¹). MS (ESI+) shows [M+H]⁺ at m/z 307.2, aligning with theoretical values.

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-2-amino-3-(benzylamino)propanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA), resulting in the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or other amino acids to form peptide bonds.

Common Reagents and Conditions:

Trifluoroacetic acid (TFA): Used for Boc deprotection.

Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.

Coupling agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) for peptide bond formation.

Major Products:

Free amine: Obtained after Boc deprotection.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- IUPAC Name : (S)-3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoic acid

- InChI Key : OJPNNZUWQFBECJ-UHFFFAOYSA-N

Key Applications

Peptide Synthesis

Pharmaceutical Development

Mechanism of Action

The primary function of Boc-(S)-2-amino-3-(benzylamino)propanoic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group, preventing it from reacting with other reagents. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine. This allows for the selective modification of the amino acid without unwanted side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Boc-(S)-2-amino-3-(benzylamino)propanoic acid is best understood through comparison with analogous amino acid derivatives. Key differences in substituents, reactivity, and biological activity are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Stability The benzylamino group in this compound provides nucleophilic reactivity, enabling selective alkylation or acylation at the β-position. In contrast, the benzylthio group in its thioether analog () offers greater resistance to enzymatic cleavage, making it suitable for prolonged drug release . The bromoacetamido substituent in (S)-3-(2-bromoacetamido)-Boc-propanoic acid facilitates site-specific bioconjugation (e.g., antibody-drug linkages), a feature absent in the benzylamino derivative .

Thiazole-containing analogs () demonstrate antimycobacterial activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL), highlighting how heterocyclic β-substituents can impart therapeutic properties absent in the benzylamino derivative .

Synthetic Utility The Boc-protected benzylamino derivative is synthesized via EDCI/HOBt-mediated coupling (), a method shared with other Boc-amino acids like Boc-β-cyano-L-alanine (). However, fluorosulfonyl derivatives () require specialized reagents like AISF for introducing electrophilic groups .

Safety Profiles

- Boc-protected compounds generally exhibit moderate hazards (e.g., skin irritation, acute toxicity; ). In contrast, BMAA’s neurotoxicity necessitates stringent handling protocols .

Biological Activity

Boc-(S)-2-amino-3-(benzylamino)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential applications in biochemistry and pharmacology. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- IUPAC Name : (S)-3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is crucial for its stability during chemical reactions. This protection prevents premature reactions, allowing for selective modifications in subsequent steps of peptide synthesis.

Biological Activity

While specific biological activities of this compound are not extensively documented, related compounds often exhibit significant biological relevance:

- Role in Peptide Synthesis : The compound serves as a building block for peptides, which are essential in various biological processes. Its ability to protect the amino group allows for controlled reactions during peptide formation.

- Potential Applications in Drug Development : Due to its structural characteristics, this compound may be involved in the development of peptide-based drugs, particularly those targeting specific biological pathways or diseases.

- Modulation of Protein Structure and Function : The compound can be utilized to study protein interactions and modifications, contributing to our understanding of protein structure-function relationships.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

- Purification : The product is purified through crystallization or chromatography to achieve high yield and purity.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-Dap-OH (Boc-diaminopropionic acid) | C₁₀H₁₈N₂O₄ | Contains two amino groups |

| Boc-Dpr-OH (Boc-diaminobutyric acid) | C₁₁H₂₀N₂O₄ | Features a longer carbon chain |

| (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid | C₈H₁₆N₂O₄ | Lacks benzylamine functionality |

| 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic Acid | C₁₅H₂₁NO₄ | Similar backbone but different substituents |

The presence of the benzylamine substituent along with the protective Boc group distinguishes this compound from others, enhancing its utility in specific peptide synthesis applications.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown promising results in various biological assays:

- Neuropharmacological Studies : Related compounds have been studied for their potential roles as neurotransmitter modulators, influencing pathways related to mood and cognition. These findings suggest that derivatives could enhance therapeutic strategies for neurological disorders.

- Antibacterial Activity : Some analogs have demonstrated antibacterial properties, indicating that modifications to the structure can lead to significant biological effects. This highlights the importance of further research into the biological activity of this compound itself .

Q & A

Q. What are the key synthetic steps for Boc-(S)-2-amino-3-(benzylamino)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

- Boc protection of the primary amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) .

- Introduction of the benzylamino group via nucleophilic substitution or reductive amination, depending on precursor availability.

- Purification using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during Boc protection reduce side reactions.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

- pH adjustment : Maintain pH 8–9 during Boc deprotection to minimize racemization .

| Reaction Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, NaHCO₃, THF, 0°C | 70–85% | |

| Benzylamination | Benzylamine, DCC, DMF | 60–75% |

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 1.4 ppm for Boc tert-butyl protons) and stereochemical integrity .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₆H₂₃N₂O₄⁺) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can racemization during synthesis be minimized?

Racemization is a critical challenge, especially under acidic/basic conditions. Strategies include:

- Mild deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C instead of HCl in dioxane .

- Chiral monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess during synthesis .

- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) to restrict bond rotation and stabilize the chiral center .

Q. What strategies improve coupling efficiency in peptide synthesis?

The compound’s dual-protected amino groups require orthogonal coupling approaches:

- Coupling reagents : HATU or PyBOP in DMF enhance activation of the carboxylic acid group .

- Solvent choice : Anhydrous DMF or DMSO improves reagent solubility and reaction homogeneity.

- Deprotection sequence : Remove Fmoc (if present) with piperidine before Boc deprotection to avoid side reactions .

| Coupling Reagent | Solvent | Coupling Efficiency | Reference |

|---|---|---|---|

| HATU | DMF | 85–92% | |

| DCC/HOBt | Dichloromethane | 70–80% |

Q. How does the benzylamino moiety influence biological interactions?

The benzylamino group contributes to:

- Hydrogen bonding : The NH group interacts with enzyme active sites (e.g., proteases or kinases) .

- Hydrophobic interactions : The aromatic ring stabilizes binding to hydrophobic pockets in targets .

- Steric effects : Bulkier substituents (e.g., 3,4-dichlorobenzyl) may enhance selectivity but reduce solubility .

| Substituent | Binding Affinity (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Benzylamino | 12 ± 2 µM | 1.5 | |

| 3,4-Dichlorobenzyl | 8 ± 1 µM | 0.8 |

Q. What analytical methods resolve discrepancies in purity assessments?

Conflicting purity data (e.g., HPLC vs. NMR) arise from residual solvents or diastereomers. Solutions include:

- Multi-modal analysis : Combine HPLC (for enantiomeric purity), ¹H NMR (for proton integration), and elemental analysis .

- Mass balance : Quantify impurities via LC-MS and adjust synthetic protocols to minimize byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.